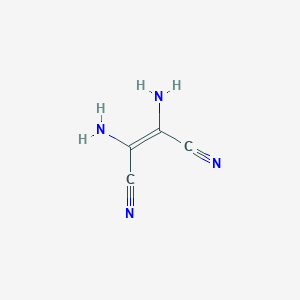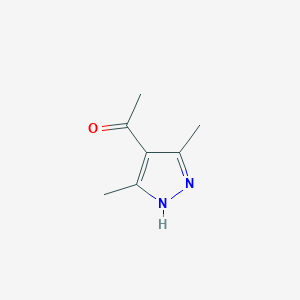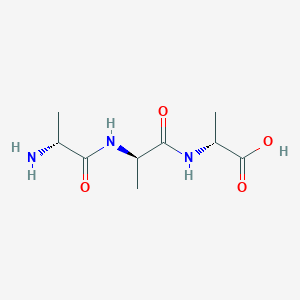
1,2,4-Triphénylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenylbenzene is an organic compound with the molecular formula C24H18. It is a derivative of benzene, where three phenyl groups are attached to the 1, 2, and 4 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Applications De Recherche Scientifique
1,2,4-Triphenylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and conjugation.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties
Mécanisme D'action
Target of Action
1,2,4-Triphenylbenzene is a complex organic compound with a molecular formula of C24H18 It’s known that triphenylbenzene derivatives can interact with various organic block materials, influencing their luminescent, discotic liquid crystal, and high porosity characteristics .
Mode of Action
It’s known that the compound exhibits electron-rich properties and photochemical stability . These properties suggest that it may interact with its targets through electron transfer processes, potentially influencing the electronic properties of the target molecules.
Pharmacokinetics
Given its complex structure and large molecular weight , it’s likely that the compound has unique pharmacokinetic properties that influence its bioavailability.
Result of Action
It’s known that the compound can influence the properties of various organic block materials . This suggests that it may have a broad range of effects at the molecular and cellular level, potentially influencing processes such as luminescence and the formation of liquid crystals.
Action Environment
The action of 1,2,4-Triphenylbenzene can be influenced by various environmental factors. For example, it’s known that the compound exhibits enhanced fluorescence when exposed to ultraviolet light . This suggests that environmental factors such as light exposure can significantly influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Triphenylbenzene can be synthesized through several methods. One common method involves the reaction of benzene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the triphenylbenzene structure .
Industrial Production Methods: In industrial settings, 1,2,4-Triphenylbenzene can be produced using supercritical carbon dioxide as a solvent. This method offers advantages such as high yield, short reaction time, and high selectivity .
Analyse Des Réactions Chimiques
1,2,4-Triphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and acidic conditions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1,3,5-Triphenylbenzene
- 1,2,3-Triphenylbenzene
- 1,2,4-Triphenylbenzene
Propriétés
IUPAC Name |
1,2,4-triphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVBOQRPQKVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to 1,2,4-triphenylbenzene?
A: 1,2,4-Triphenylbenzene is primarily synthesized via the cyclotrimerization of phenylacetylene. This reaction can be catalyzed by various transition metal complexes, with notable examples including those of rhodium , iridium , palladium , and nickel [13], [14]. The choice of catalyst and reaction conditions can significantly influence the selectivity for 1,2,4-triphenylbenzene over its isomer, 1,3,5-triphenylbenzene. Alternative methods, like the photocyclisation of 1,3,6-triphenylhexa-1,3,5-triene, have also been reported .
Q2: How does the choice of catalyst system affect the synthesis of 1,2,4-triphenylbenzene?
A: Different catalyst systems exhibit varying levels of selectivity towards 1,2,4-triphenylbenzene formation. For instance, using a palladium acetate/triphenylphosphine system favors the formation of 1,3,5-triphenylbenzene over 1,2,4-triphenylbenzene . In contrast, certain rhodium-based catalysts, like those incorporating triphenylphosphine ligands, have demonstrated selectivity towards 1,2,4-triphenylbenzene, particularly at elevated temperatures . The nature of the metal center, ligands, counter ions, and reaction conditions (temperature, solvent, etc.) all contribute to the observed selectivity.
Q3: Are there any notable structural features of 1,2,4-triphenylbenzene?
A: 1,2,4-Triphenylbenzene exists as two different crystal forms. Although their infrared spectra are similar, their distinct nature is confirmed through Debye-Scherrer patterns . This polymorphism suggests the potential for different physical properties depending on the crystallization process.
Q4: What insights have computational studies provided into the properties of 1,2,4-triphenylbenzene and its analogues?
A: Computational chemistry has been instrumental in understanding the structural and thermodynamic characteristics of polyphenylbenzenes, including 1,2,4-triphenylbenzene. Quantum chemical calculations have been employed to analyze torsional profiles related to phenyl-phenyl rotations, providing insights into molecular flexibility and conformational preferences in the gas phase . These calculations have also helped explain the relatively low enthalpy of sublimation observed for hexaphenylbenzene, attributed to steric crowding and reduced intermolecular interactions.
Q5: What are the potential applications of 1,2,4-triphenylbenzene?
A: Research on 1,2,4-triphenylbenzene is primarily focused on its synthesis, characterization, and understanding its formation in reactions involving phenylacetylene. Its use as a model compound for studying the properties of polyphenylbenzenes is also noteworthy . While direct applications are not extensively explored in the provided literature, its structural features and the growing understanding of its formation could pave the way for future applications in materials science or as a building block for more complex molecules.
Q6: How does 1,2,4-triphenylbenzene contribute to our understanding of polyparaphenylene oligomers?
A: 1,2,4-Triphenylbenzene, along with other substituted polyphenylbenzenes, serves as a valuable model for studying structural transformations in crystalline oligomers of polyparaphenylene . Unlike unsubstituted oligomers like p-quinquephenyl and p-sexiphenyl, which exhibit a solid-state transition upon cooling due to conformational changes, the substituted derivatives like 1,2,4-triphenylbenzene do not undergo this transition. This difference highlights the impact of substituents on the conformational flexibility and packing arrangements within the crystal lattice, providing crucial insights into the structure-property relationships of these materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



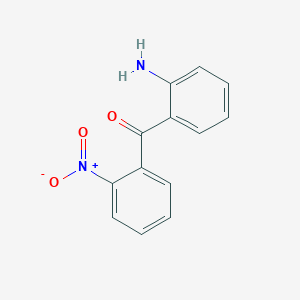
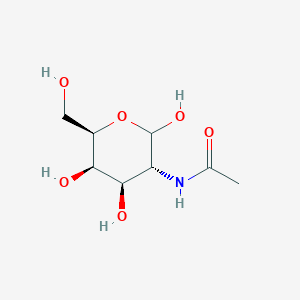
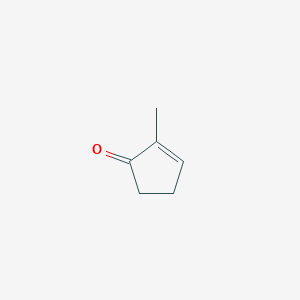


![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)

